nonan-2-yl acetate physical and chemical characteristics
nonan-2-yl acetate physical and chemical characteristics
Introduction
Nonan-2-yl acetate (CAS No. 14936-66-4) is an organic compound classified as an ester of nonan-2-ol and acetic acid.[1] This secondary nonyl acetate isomer is a naturally occurring volatile compound found in various plants, including cloves and Ruta graveolens.[1][2] It also functions as a pheromone in certain insect species.[3] While structurally similar to other fatty acid esters used as flavoring and fragrance agents, nonan-2-yl acetate possesses unique physicochemical characteristics that warrant a detailed examination for its potential applications in research and development, particularly within the pharmaceutical and life sciences sectors.
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral analysis, and known biological activities of nonan-2-yl acetate, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Characteristics
Nonan-2-yl acetate is a colorless liquid with a molecular formula of C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol .[1] Its structural and key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | nonan-2-yl acetate | [1] |
| Synonyms | 1-Methyloctyl acetate, Acetic acid 2-nonyl ester | [1] |
| CAS Number | 14936-66-4 | [1] |
| Molecular Formula | C₁₁H₂₂O₂ | [1] |
| Molecular Weight | 186.29 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 215 °C | [4] |
| Flash Point | 83 °C | [4] |
| Density | 0.86 g/mL | |
| Refractive Index | 1.420 | [4] |
| Water Solubility | Predicted: 0.02 g/L | [2] |
| logP (Octanol/Water Partition Coefficient) | Predicted: 3.44 - 4.46 | [2] |
Spectroscopic Analysis
The structural elucidation of nonan-2-yl acetate is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of nonan-2-yl acetate is expected to show characteristic signals corresponding to the different proton environments in the molecule. Key expected signals include a triplet for the terminal methyl group of the nonyl chain, multiplets for the methylene groups, a multiplet for the methine proton at the C-2 position, and a singlet for the methyl protons of the acetate group.
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¹³C NMR: The carbon-13 NMR spectrum will display distinct peaks for each of the 11 carbon atoms in their unique chemical environments. The carbonyl carbon of the ester group is expected to appear significantly downfield.
Mass Spectrometry (MS)
Mass spectrometry of nonan-2-yl acetate will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will exhibit characteristic losses of the acetate group and fragments of the nonyl chain.
Infrared (IR) Spectroscopy
The IR spectrum of nonan-2-yl acetate will feature a strong absorption band characteristic of the C=O stretching vibration of the ester functional group, typically in the range of 1735-1750 cm⁻¹. Other significant absorptions will include C-O stretching and C-H stretching vibrations.
Synthesis of Nonan-2-yl Acetate
Nonan-2-yl acetate is typically synthesized through the esterification of nonan-2-ol with an acetylating agent. Common methods include Fischer esterification and acetylation with acetic anhydride.
Fischer Esterification
This acid-catalyzed esterification involves the reaction of nonan-2-ol with acetic acid.
Fischer Esterification Workflow
Step-by-Step Protocol for Fischer Esterification:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nonan-2-ol and a molar excess of glacial acetic acid.
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
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Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure nonan-2-yl acetate.
Acetylation with Acetic Anhydride
A more reactive acetylating agent, acetic anhydride, can be used, often with a base catalyst like pyridine or 4-dimethylaminopyridine (DMAP).
Acetylation with Acetic Anhydride Workflow
Step-by-Step Protocol for Acetylation with Acetic Anhydride:
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Reaction Setup: Dissolve nonan-2-ol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.
-
Reagent Addition: Add a base catalyst, such as pyridine, followed by the dropwise addition of acetic anhydride.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or GC.
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Workup: Quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
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Purification: Purify the resulting crude ester by column chromatography on silica gel or by distillation.
Biological Activity and Toxicological Profile
The biological activities of nonan-2-yl acetate are not extensively studied, particularly in the context of drug development. However, existing information and the activities of structurally related compounds provide some insights.
Pheromonal Activity
Nonan-2-yl acetate has been identified as a component of the sex pheromone in some insect species, suggesting a role in chemical communication.[3]
Antimicrobial and Cytotoxic Potential
While specific studies on the antimicrobial and cytotoxic effects of nonan-2-yl acetate are limited, other acetate esters have demonstrated such activities. Further investigation is warranted to explore the potential of nonan-2-yl acetate in these areas.
Toxicological Data
According to a safety data sheet from Tokyo Chemical Industry, nonan-2-yl acetate is classified as a combustible liquid but is not categorized as a hazardous substance under GHS.[4][5] Standard handling precautions for laboratory chemicals are recommended.
Applications and Future Perspectives
The current applications of nonan-2-yl acetate are primarily in the flavor and fragrance industry due to its characteristic odor profile. However, its potential in other areas, particularly for researchers in drug development, remains an open area of exploration.
The lipophilic nature of the nonyl chain combined with the ester functionality could make it a candidate for investigation in drug delivery systems or as a scaffold for the synthesis of more complex bioactive molecules. Its presence in natural sources also suggests that it may possess un-discovered pharmacological properties.
Future research should focus on a more thorough evaluation of its biological activities, including antimicrobial, antifungal, and cytotoxic properties, as well as its mechanism of action at a molecular level.
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